2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine
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Overview
Description
2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenacyl chloride, 2-chloro-6-fluorobenzyl alcohol, and 4-chlorobenzyl bromide. These intermediates are then subjected to various reactions, including nucleophilic substitution, condensation, and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenacylthio)-4-(2-chlorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine
- 2-(4-Bromophenacylthio)-4-(2-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine
- 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-methylbenzyl)-6-methylpyrimidine
Uniqueness
The uniqueness of 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms, along with the pyrimidine core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H20BrCl2FN2O2S |
---|---|
Molecular Weight |
606.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[4-[(2-chloro-6-fluorophenyl)methoxy]-5-[(4-chlorophenyl)methyl]-6-methylpyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C27H20BrCl2FN2O2S/c1-16-21(13-17-5-11-20(29)12-6-17)26(35-14-22-23(30)3-2-4-24(22)31)33-27(32-16)36-15-25(34)18-7-9-19(28)10-8-18/h2-12H,13-15H2,1H3 |
InChI Key |
MNRIJCLFBRBJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC(=O)C2=CC=C(C=C2)Br)OCC3=C(C=CC=C3Cl)F)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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